

Penicillin T: A Comparative Structural Activity Relationship (SAR) Analysis

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Compound of Interest

Compound Name: Penicillin T

Cat. No.: B1218027

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


This guide provides a comparative analysis of the structural activity relationship (SAR) of **Penicillin T** (p-aminobenzylpenicillin) within the broader context of the penicillin family of antibiotics. Due to the limited availability of specific quantitative data for **Penicillin T**, this guide will utilize Ampicillin as a primary comparator to elucidate the SAR principles of aminopenicillins, contrasted with the foundational Penicillin G. This approach allows for a robust examination of how structural modifications to the penicillin core influence antibacterial efficacy and spectrum.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of penicillins is fundamentally linked to their chemical structure. The core bicyclic system, consisting of a thiazolidine ring fused to a β -lactam ring, is the essential pharmacophore responsible for inhibiting bacterial cell wall synthesis.[1] The acyl-amino side chain at the C-6 position of the β -lactam ring, however, dictates the spectrum of activity, stability to bacterial β -lactamases, and pharmacokinetic properties of the individual penicillin derivative.

Penicillin T belongs to the aminopenicillin class, characterized by the presence of an amino group on the α -carbon of the benzyl side chain. This structural feature significantly enhances the antibiotic's ability to penetrate the outer membrane of Gram-negative bacteria through porin channels, thereby expanding its spectrum of activity compared to natural penicillins like Penicillin G.[2]

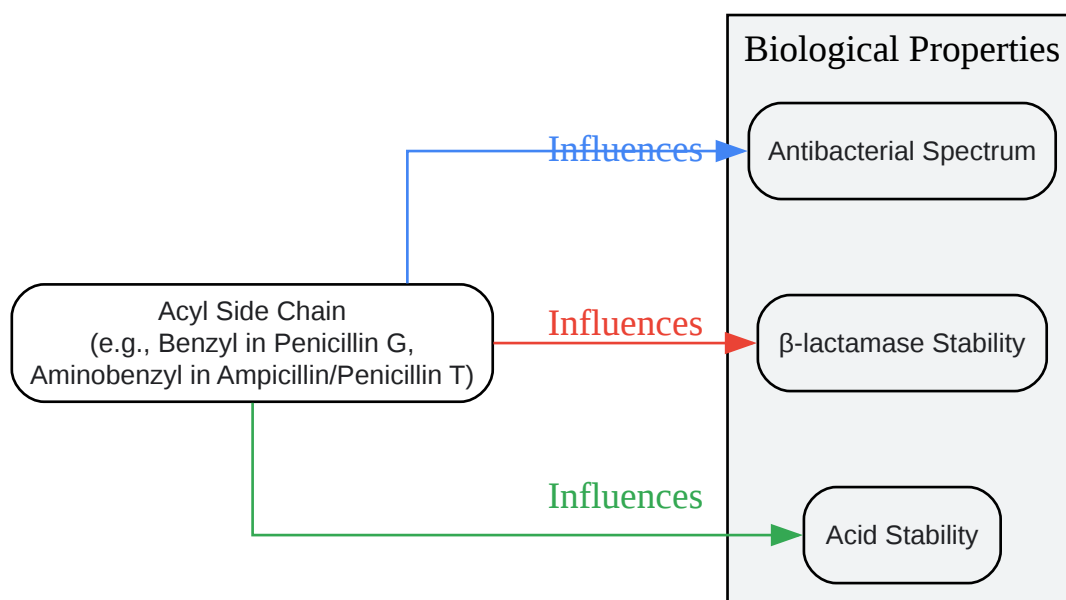
The following table summarizes the in vitro activity, expressed as Minimum Inhibitory Concentration (MIC) values (in $\mu\text{g/mL}$), of Penicillin G and Ampicillin against key Gram-positive and Gram-negative bacterial species. A lower MIC value indicates greater potency.

Antibiotic	Chemical Structure	Staphylococcus aureus (Gram-positive)	Streptococcus pneumoniae (Gram-positive)	Escherichia coli (Gram-negative)	Pseudomonas aeruginosa (Gram-negative)
Penicillin G		0.015 - >256	0.008 - 2.0	>128	>128
Ampicillin		0.06 - >256	0.015 - 4.0	2.0 - 128	>512
Penicillin T		Data not readily available	Data not readily available	Data not readily available	Data not readily available

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a range compiled from various sources.

Structural Activity Relationship of Penicillins

The following diagram illustrates the key structural features of the penicillin nucleus and the influence of the side chain (R-group) on its antibacterial properties.



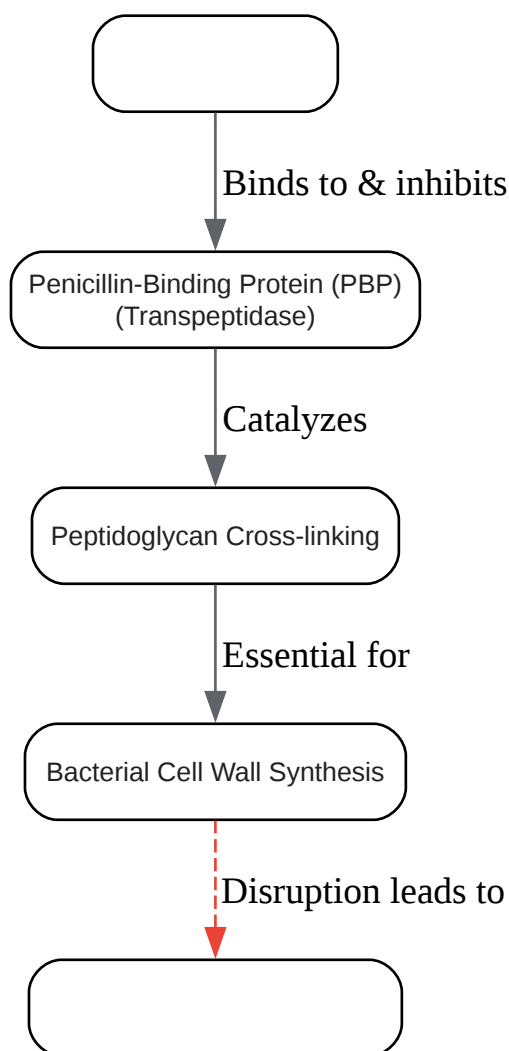
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Caption: General Structural Activity Relationship of Penicillins.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan chains. The strained β -lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the PBP, leading to the acylation of the enzyme's active site serine residue. This irreversible inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.

The signaling pathway can be visualized as follows:



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Caption: Penicillin's Mechanism of Action.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of an antibiotic using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[3]

1. Preparation of Materials:

- **Bacterial Culture:** A pure, overnight culture of the test organism grown on appropriate agar.

- Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotic Stock Solution: A stock solution of the antibiotic of known concentration, prepared according to the manufacturer's instructions.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
- Saline Solution: Sterile 0.85% NaCl.
- Spectrophotometer or Densitometer: For standardizing the bacterial inoculum.

2. Inoculum Preparation:

- Select several morphologically similar colonies from the fresh agar plate and suspend them in saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

- Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of final concentrations.
- Typically, a volume of 50 μ L of the diluted antibiotic is added to each well.

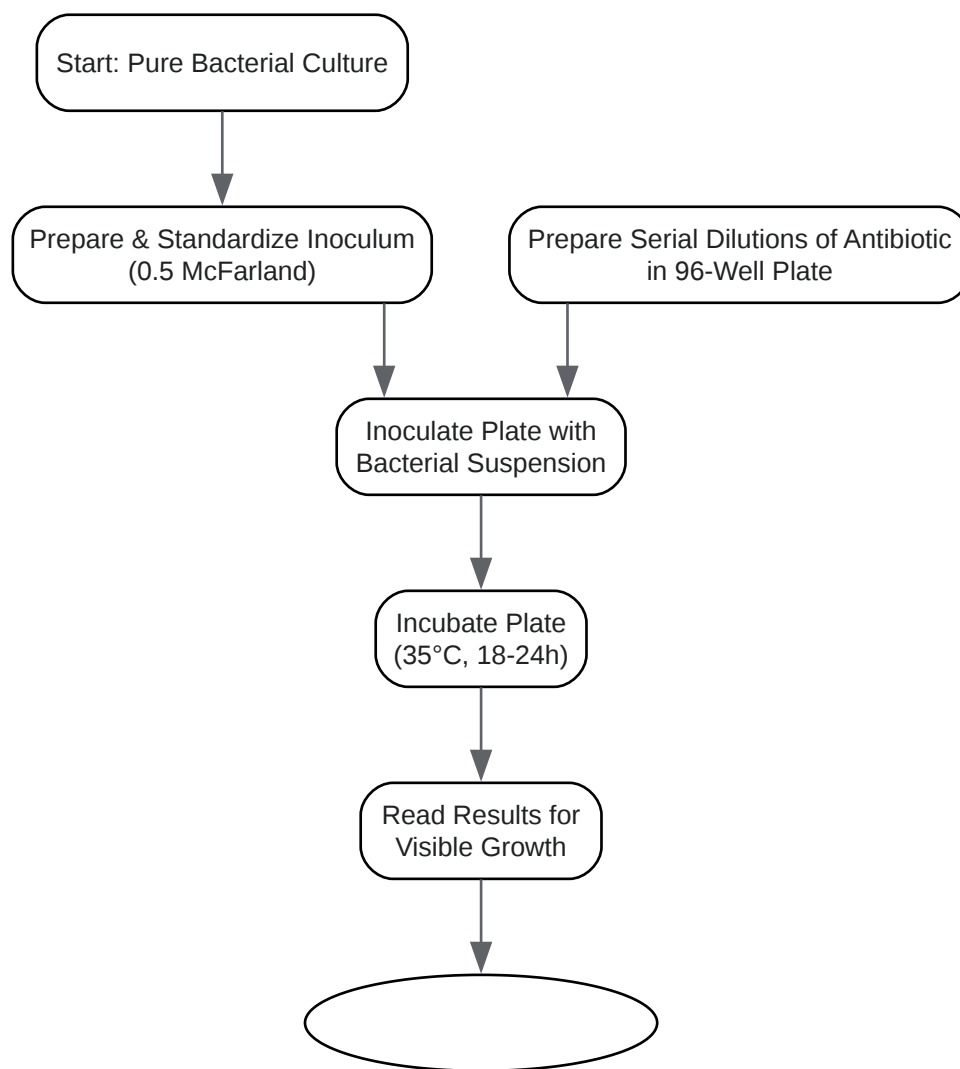
4. Inoculation and Incubation:

- Add 50 μ L of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- The final volume in each well will be 100 μ L.
- Incubate the plates at $35 \pm 1^\circ\text{C}$ for 18-24 hours in ambient air.

5. Reading and Interpretation:

- After incubation, examine the plates for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]

The workflow for this experimental protocol is illustrated below:



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Caption: Broth Microdilution MIC Determination Workflow.

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- 2. Aminopenicillin - Wikipedia [en.wikipedia.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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